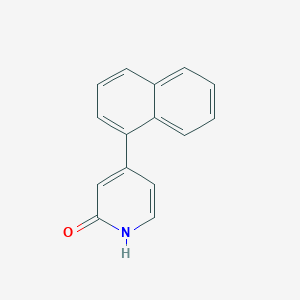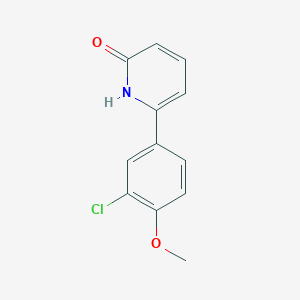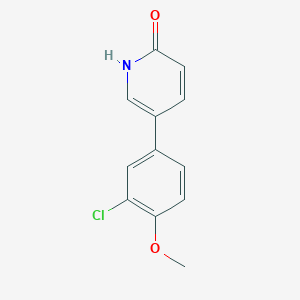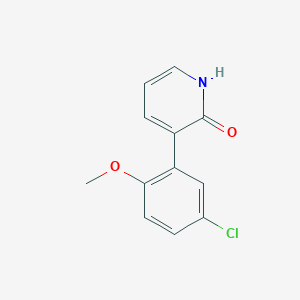
4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
Vue d'ensemble
Description
4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% (4-CMPH-95) is an organic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. 4-CMPH-95 is a white crystalline powder that is soluble in water, ethanol, and methanol. It has a melting point of 120-122°C and a boiling point of 250-255°C. It is an effective reagent in many organic reactions, and its uses in laboratory experiments are growing rapidly.
Applications De Recherche Scientifique
4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is used in a variety of laboratory experiments, including enzymatic assays, cell culture studies, and molecular biology studies. It can also be used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on organisms.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is thought to interact with proteins and enzymes in the body, leading to changes in the activity of these molecules. It is also believed to interact with other molecules in the cell, such as DNA and RNA, which could lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, research has shown that it can affect the activity of enzymes and proteins in the body, leading to changes in the metabolism of certain molecules. It has also been shown to have an effect on cell growth and differentiation, as well as on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its high purity and solubility. It is also relatively inexpensive and easy to obtain. However, it is important to note that the effects of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% on biological systems are not fully understood, and there is potential for unexpected side effects.
Orientations Futures
The potential applications of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are vast, and there are many possible future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential uses in drug development and toxicology studies. Additionally, further research could be done to explore the mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%, as well as its potential uses in biotechnology applications.
Propriétés
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-7-9(13)2-3-10(11)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMZBASPCQBHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683003 | |
| Record name | 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173157-22-6 | |
| Record name | 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)









